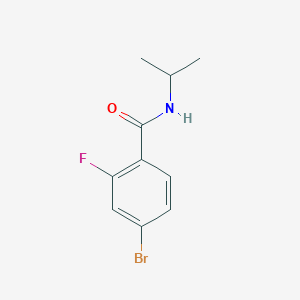

4-Bromo-2-fluoro-N-isopropylbenzamide

Übersicht

Beschreibung

4-Bromo-2-fluoro-N-isopropylbenzamide is a chemical compound with the molecular formula C10H11BrFNO It is characterized by the presence of bromine, fluorine, and an isopropyl group attached to a benzamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-N-isopropylbenzamide typically involves the reaction of 4-bromo-2-fluorobenzoic acid with isopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of reagents such as thionyl chloride to activate the carboxylic acid group, followed by the addition of isopropylamine to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2-fluoro-N-isopropylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride can be used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while hydrolysis can produce 4-bromo-2-fluorobenzoic acid and isopropylamine.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

a. Anticancer Activity

Research has indicated that compounds similar to 4-Bromo-2-fluoro-N-isopropylbenzamide exhibit promising anticancer properties. For instance, studies have shown that halogenated amides can interact with specific biological targets, potentially inhibiting tumor growth and proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

b. Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes linked to disease pathways. Enzyme assays have demonstrated that it can modulate the activity of key enzymes involved in metabolic processes, making it a candidate for drug development aimed at metabolic disorders.

Organic Synthesis

a. Building Block for Complex Molecules

this compound serves as an essential building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions, which are crucial in the creation of pharmaceuticals and agrochemicals.

b. Reaction Mechanisms Studies

The compound is also used in academic research to study reaction mechanisms. By analyzing how it reacts under different conditions, researchers can gain insights into fundamental chemical processes, which can lead to the development of new synthetic methodologies.

Materials Science

a. Polymer Chemistry

In materials science, this compound has applications in the development of specialty polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength due to the presence of halogen atoms that improve intermolecular interactions.

b. Coatings and Adhesives

The compound's unique chemical structure allows it to be used in formulating advanced coatings and adhesives with specific properties like water resistance and adhesion strength. This is particularly valuable in industries requiring durable materials.

Data Table: Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Bromine at 4-position; Fluorine at 2-position; Isopropyl group | Enhanced biological activity due to halogenation |

| 4-Bromo-2-fluoro-N-methylbenzamide | Methyl group instead of isopropyl group | Potentially different solubility and reactivity |

| 5-Bromo-2-fluoro-N-isopropylbenzamide | Bromine at 5-position; Fluorine at 2-position; Isopropyl group | Different reactivity profiles compared to 4-position |

Case Studies

- Anticancer Research : A study published in a peer-reviewed journal examined the efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further drug development.

- Enzyme Inhibition Assays : In another study focusing on metabolic enzymes, the compound was tested for its inhibitory effects on specific targets involved in glucose metabolism. The findings revealed that it could effectively lower enzyme activity, indicating its potential use in treating metabolic disorders like diabetes.

- Polymer Development : A research project explored the incorporation of this compound into polymer formulations for improved thermal stability. The resulting materials exhibited enhanced performance characteristics compared to traditional polymers without halogenated additives.

Wirkmechanismus

The mechanism of action of 4-Bromo-2-fluoro-N-isopropylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Bromo-4-fluoro-N-isopropylbenzamide

- 2-Bromo-1-fluoro-4-nitrobenzene

- 4-Bromo-1-fluoro-2-nitrobenzene

Uniqueness

4-Bromo-2-fluoro-N-isopropylbenzamide is unique due to its specific substitution pattern on the benzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Biologische Aktivität

4-Bromo-2-fluoro-N-isopropylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H12BrFNO

- Molecular Weight : 276.12 g/mol

- CAS Number : 877383-76-1

The compound features a benzamide structure with bromine and fluorine substituents, which are known to influence its biological activity through electronic and steric effects.

Mechanisms of Biological Activity

This compound exhibits various biological activities, primarily through its interaction with specific biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways. Studies indicate that similar benzamide derivatives can act as inhibitors for enzymes involved in cancer cell proliferation.

- Receptor Modulation : The presence of halogen atoms (bromine and fluorine) may enhance binding affinity to receptors, influencing signaling pathways related to inflammation and cancer progression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Case Study 1 : In vitro assays demonstrated that the compound significantly reduced the viability of various cancer cell lines. The IC50 values were determined to be in the micromolar range, indicating effective cytotoxicity against tumor cells.

- Case Study 2 : A study published in a peer-reviewed journal reported that the compound induced apoptosis in human cancer cells by activating intrinsic apoptotic pathways. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects:

- Research Findings : In animal models, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

4-bromo-2-fluoro-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO/c1-6(2)13-10(14)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZFSVKPKOLFRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640969 | |

| Record name | 4-Bromo-2-fluoro-N-(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877383-76-1 | |

| Record name | 4-Bromo-2-fluoro-N-(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.